molecular formula C16H19N3O4S3 B2376314 N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-00-5

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2376314
CAS RN: 900001-00-5
M. Wt: 413.53
InChI Key: YTRJZNGWZWIZNU-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S3 and its molecular weight is 413.53. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

One of the research applications of compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is in the pharmacological field. A study by Grimwood et al. (2011) explored a novel κ-opioid receptor (KOR) antagonist, PF-04455242, demonstrating its potential in treating depression and addiction disorders. This compound showed high affinity for human, rat, and mouse KOR and exhibited antidepressant-like efficacy in various tests (Grimwood et al., 2011).

Anticancer Activity

Compounds with a thiazole-thiophene structure have been investigated for their potential in cancer treatment. A study by Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These compounds were tested for in vitro cytotoxicity and showed good inhibitory activity against several cancer cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antiviral Activities

The synthesis of new derivatives, like 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, has shown promise in biological applications. Reddy et al. (2013) reported these compounds exhibiting significant antiviral and antimicrobial activities, especially against Tobacco mosaic virus (TMV) and various bacterial strains (Reddy et al., 2013).

Synthesis and Evaluation of Heterocyclic Carboxamides

Norman et al. (1996) investigated heterocyclic analogues like thiophene-carboxamides as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities, suggesting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).

Discovery of Piperidine-4-carboxamide CCR5 Antagonist

Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with potent anti-HIV-1 activity. This compound demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-10-14(11(2)20)25-16(17-10)18-15(21)12-5-7-19(8-6-12)26(22,23)13-4-3-9-24-13/h3-4,9,12H,5-8H2,1-2H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRJZNGWZWIZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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